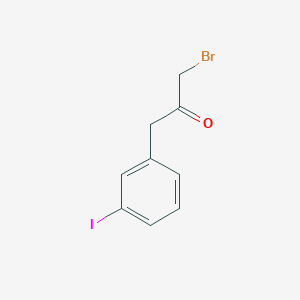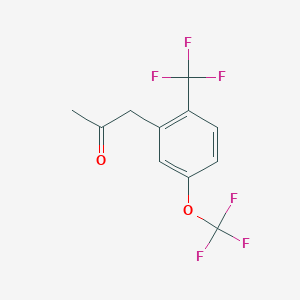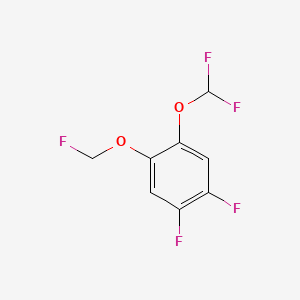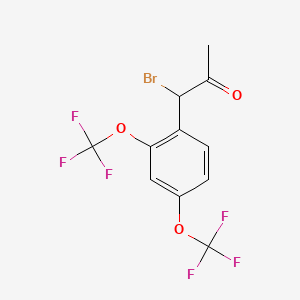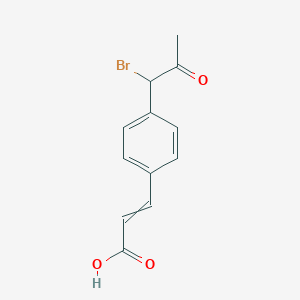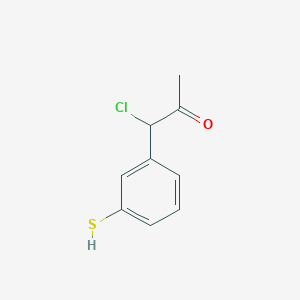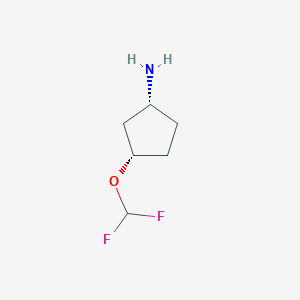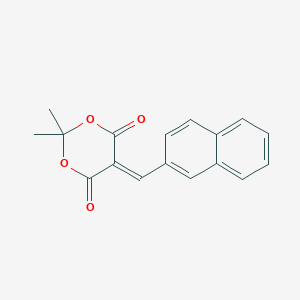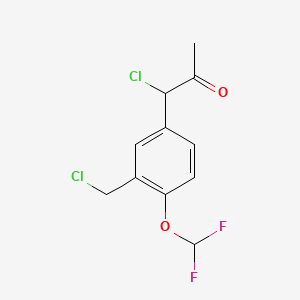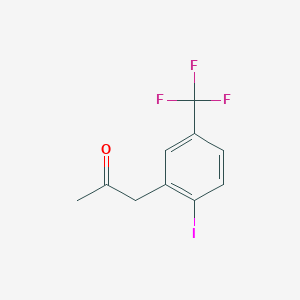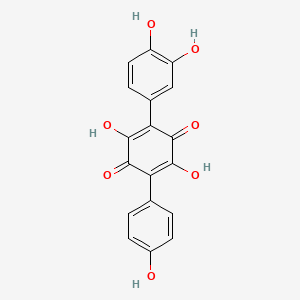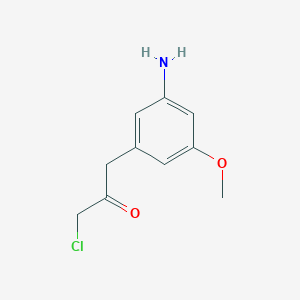
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrF3NO3 It is a brominated aromatic compound that contains a nitro group and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. One common method involves the following steps:
Bromination: The starting material, such as 2-nitro-4-(trifluoromethoxy)benzene, is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate (K2CO3) to introduce the bromopropyl group.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Various oxidized products depending on the specific reaction conditions.
科学的研究の応用
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The nitro group can participate in redox reactions, and the trifluoromethoxy group can influence the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with different positions of the nitro and trifluoromethoxy groups.
Uniqueness
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of the bromopropyl, nitro, and trifluoromethoxy groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C10H9BrF3NO3 |
|---|---|
分子量 |
328.08 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChIキー |
YAAPFDITHLTBIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


